4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine
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Overview
Description
4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine is an organic compound that features a difluorophenyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine typically involves the reaction of 3,4-difluoroaniline with glyoxal in the presence of an acid catalyst to form the oxazole ring. The reaction conditions often include:
Temperature: 80-100°C
Catalyst: Acidic conditions, such as hydrochloric acid or sulfuric acid
Solvent: Common solvents include ethanol or methanol
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
Oxidation: Oxazole N-oxides
Reduction: Amine derivatives
Substitution: Halogenated or nitrated oxazole derivatives
Scientific Research Applications
4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluorophenyl isocyanate
- 2-Amino-4-(3,4-difluorophenyl)thiazole
- 3,4-Difluorophenylboronic acid
Uniqueness
4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine is unique due to its oxazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer better stability, reactivity, or bioactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H6F2N2O |
---|---|
Molecular Weight |
196.15 g/mol |
IUPAC Name |
4-(3,4-difluorophenyl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C9H6F2N2O/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13) |
InChI Key |
FHQMVQSSPYHJRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC(=N2)N)F)F |
Origin of Product |
United States |
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